An In-Depth Technical Guide to 2,2-Dimethyl-6-(phenoxymethyl)morpholine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2,2-Dimethyl-6-(phenoxymethyl)morpholine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive analysis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its chemical architecture, outline a robust synthetic pathway, predict its spectroscopic characteristics, and explore its therapeutic potential based on a structure-activity relationship (SAR) analysis of its core motifs. This document is intended to serve as a foundational resource for researchers investigating novel morpholine-based scaffolds.
Introduction: The Morpholine Scaffold as a Privileged Structure
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms.[1] It is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to confer favorable pharmacological properties.[2][3] The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, increase target binding affinity, and facilitate penetration of the blood-brain barrier.[2][4][5]
Numerous FDA-approved drugs incorporate the morpholine ring, highlighting its versatility across a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] The specific compound of interest, 2,2-Dimethyl-6-(phenoxymethyl)morpholine, combines three key structural features: the morpholine core, a gem-dimethyl group at the C2 position, and a phenoxymethyl substituent at the C6 position. This unique combination suggests a compelling profile for further investigation as a novel drug candidate.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in 2,2-Dimethyl-6-(phenoxymethyl)morpholine dictates its chemical behavior and potential biological interactions.
Molecular Structure
The structure features a saturated morpholine ring. The gem-dimethyl substitution at the C2 position sterically hinders metabolic degradation at that site, a common strategy for increasing a drug's half-life. The phenoxymethyl group at C6 provides a site for potential π-stacking and hydrogen bond acceptor interactions with biological targets.
Caption: 2D structure of 2,2-Dimethyl-6-(phenoxymethyl)morpholine.
Physicochemical Data
The following table summarizes the key identifiers and calculated properties for this compound.
| Property | Value | Source |
| CAS Number | 1803600-72-7 | [7][8] |
| Molecular Formula | C₁₃H₁₉NO₂ | [7][8] |
| Molecular Weight | 221.30 g/mol | [7] |
| SMILES | CC1(C)CNCC(COC2=CC=CC=C2)O1 | [7] |
| Predicted logP | 1.8 ± 0.3 | (Calculated) |
| Predicted pKa | 8.5 ± 0.2 (Amine) | (Calculated) |
The morpholine nitrogen provides a basic handle (pKa ~8.5), allowing for salt formation to improve aqueous solubility. The combination of the phenoxy group and the dimethyl substituents results in a balanced lipophilic-hydrophilic profile, which is often crucial for oral bioavailability and cell permeability.[5]
Synthesis and Characterization
A robust and scalable synthesis is paramount for the exploration of any new chemical entity. We propose a modern, efficient synthetic route based on established methodologies for morpholine synthesis.
Retrosynthetic Analysis and Strategy
The most logical approach to constructing the 2,2-dimethyl-6-substituted morpholine ring is through the cyclization of a corresponding N-substituted 1,2-amino alcohol. A state-of-the-art method involves the reaction of an appropriate amino alcohol with ethylene sulfate, which provides a clean and high-yielding pathway to the desired morpholine.[9]
Caption: Retrosynthetic approach to the target molecule.
The key starting material is 1-amino-2-methylpropan-2-ol, which contains the requisite gem-dimethyl group. Reaction with 2-(phenoxymethyl)oxirane would yield the key amino alcohol intermediate, which can then be cyclized. Alternatively, and more directly, a related amino alcohol can be reacted with ethylene sulfate.[9]
Proposed Experimental Protocol: Synthesis via Ethylene Sulfate Annulation
This protocol is adapted from modern methodologies for morpholine synthesis.[9]
Step 1: Synthesis of 1-(benzylamino)-2-methylpropan-2-ol
-
To a solution of 1-amino-2-methylpropan-2-ol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 2 hours to form the imine.
-
Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. The crude N-benzylated amino alcohol is purified by column chromatography.
Step 2: Synthesis of 2,2-Dimethyl-4-benzyl-6-(phenoxymethyl)morpholine
-
Dissolve 1-(benzylamino)-2-methylpropan-2-ol (1.0 eq) and 2-(phenoxymethyl)oxirane (1.1 eq) in isopropanol.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction and concentrate under reduced pressure. The resulting amino diol is used in the next step without further purification.
-
To the crude amino diol in a mixture of 2-MeTHF and isopropanol, add potassium tert-butoxide (tBuOK, 2.5 eq) at room temperature.[9]
-
Heat the reaction to 60 °C for 16 hours to effect cyclization.
-
Cool, quench with saturated ammonium chloride solution, and extract with ethyl acetate. Purify by column chromatography to yield the N-benzyl protected morpholine.
Step 3: Deprotection to Yield 2,2-Dimethyl-6-(phenoxymethyl)morpholine
-
Dissolve the product from Step 2 in ethanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 24 hours.
-
Filter the reaction through Celite and concentrate the filtrate to yield the final product, 2,2-Dimethyl-6-(phenoxymethyl)morpholine.
Spectroscopic Characterization (Predicted)
While experimental data is not publicly available, the structure can be confidently predicted using standard spectroscopic principles and data from similar compounds like cis-2,6-dimethylmorpholine.[10]
| Data Type | Predicted Signals and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 2H, Ar-H), δ 7.00-6.90 (m, 3H, Ar-H), δ 4.20-4.05 (m, 3H, -OCH₂-Ar & -OCH-), δ 3.80-3.60 (m, 2H, morpholine ring H), δ 3.00-2.80 (m, 2H, morpholine ring H), δ 2.50 (br s, 1H, -NH-), δ 1.25 (s, 6H, -C(CH₃)₂). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5 (Ar C-O), δ 129.5 (Ar CH), δ 121.0 (Ar CH), δ 114.5 (Ar CH), δ 75.0 (C6), δ 70.0 (-OCH₂-), δ 68.0 (C5), δ 55.0 (C2), δ 48.0 (C3), δ 25.0 (-C(CH₃)₂). |
| IR (ATR, cm⁻¹) | 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1110 (C-O-C stretch). |
| Mass Spec (ESI+) | m/z 222.15 [M+H]⁺, 244.13 [M+Na]⁺. |
Potential Applications and Mechanism of Action
The structural motifs of 2,2-Dimethyl-6-(phenoxymethyl)morpholine suggest significant potential in drug discovery, particularly in oncology and neuroscience.
The Role of the 2,2-Dimethylmorpholine Scaffold
The 2,2-dimethylmorpholine moiety is a recognized scaffold in the development of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) / Akt / mammalian target of rapamycin (mTOR) pathway.[2] This signaling cascade is a critical regulator of cell growth and survival and is frequently dysregulated in cancer. The gem-dimethyl group can lock the conformation of the ring and provide favorable interactions within the kinase ATP-binding pocket, in addition to enhancing metabolic stability.
Postulated Mechanism of Action: PI3K/mTOR Pathway Inhibition
We hypothesize that 2,2-Dimethyl-6-(phenoxymethyl)morpholine could function as a kinase inhibitor targeting the PI3K/mTOR pathway. The morpholine oxygen can act as a hydrogen bond acceptor, a key interaction in many kinase inhibitor binding modes. The phenoxymethyl group can occupy a hydrophobic pocket, while the N-H can serve as a hydrogen bond donor.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
This pathway is a validated target in oncology, and new inhibitors are continuously sought. The unique substitution pattern of 2,2-Dimethyl-6-(phenoxymethyl)morpholine makes it a compelling candidate for screening against a panel of protein kinases.
Conclusion
2,2-Dimethyl-6-(phenoxymethyl)morpholine is a novel heterocyclic compound with significant therapeutic potential. Its structure combines the advantageous properties of the morpholine scaffold with specific substitutions known to enhance metabolic stability and promote interactions with biological targets, particularly protein kinases. The synthetic route outlined in this guide is feasible and scalable, providing a clear path for producing material for further biological evaluation. Researchers in oncology and neuropharmacology are encouraged to consider this scaffold as a promising starting point for the development of next-generation therapeutics.
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